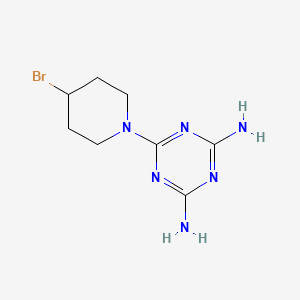
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but with different substituents, leading to varied properties and applications.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Another triazole-pyridine compound used in coordination chemistry.
Uniqueness
3-(1,5-Diethyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
3-(1,5-diethyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H14N4/c1-3-10-13-11(14-15(10)4-2)9-6-5-7-12-8-9/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
XAKGBOVRANTXEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NN1CC)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
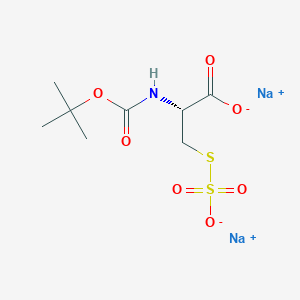
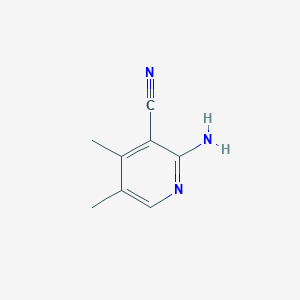

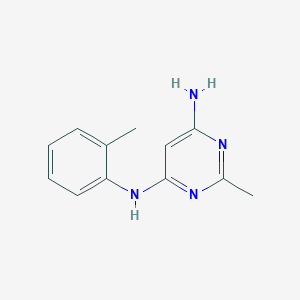



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
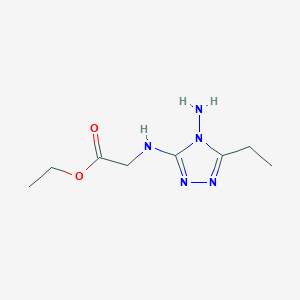
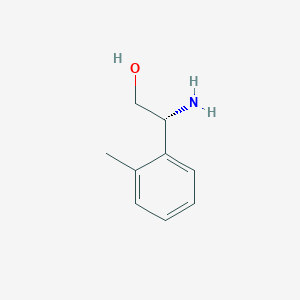
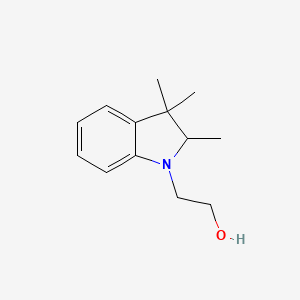
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
